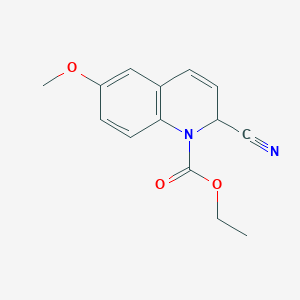![molecular formula C15H19BrN2 B14613477 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- CAS No. 58831-18-8](/img/structure/B14613477.png)
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties This particular compound features a bromophenyl group attached to a hexyl chain, which is further connected to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a suitable brominated precursor, such as 4-bromobenzyl bromide.
Attachment of the Hexyl Chain: The hexyl chain can be attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with a hexyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-methylphenyl)hexyl]-
Comparison: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to distinct properties and applications.
Propiedades
Número CAS |
58831-18-8 |
|---|---|
Fórmula molecular |
C15H19BrN2 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19BrN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
Clave InChI |
MZHGNGQGLMWHGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





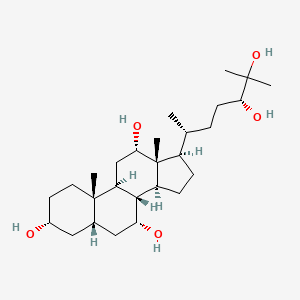

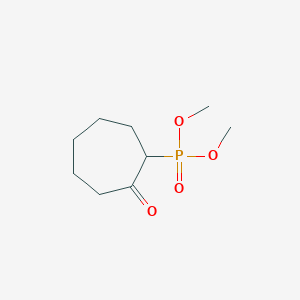
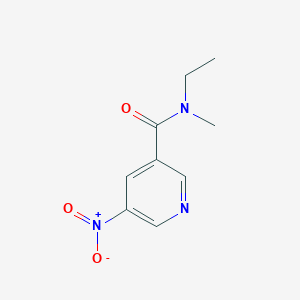
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
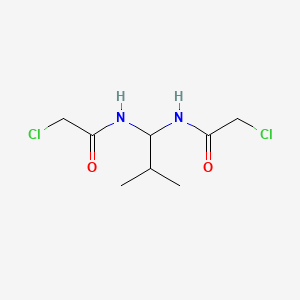
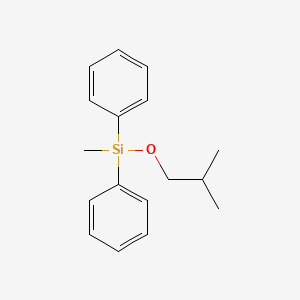

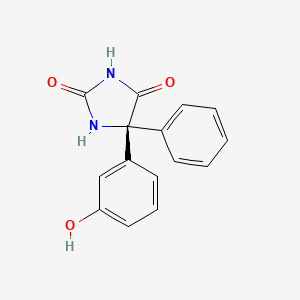
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
